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Introduction
Tanghinin, a potent cardenolide glycoside isolated from the seeds of Cerbera manghas, has

garnered significant interest within the scientific community for its notable cytotoxic activities.[1]

As a derivative of tanghinigenin, its complex molecular architecture necessitates a

comprehensive spectroscopic analysis for unambiguous identification and further investigation

into its therapeutic potential. This technical guide provides a detailed overview of the mass

spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic data of

Tanghinin, alongside generalized experimental protocols relevant to its analysis.

Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for the determination of the molecular weight

and elemental composition of natural products. High-resolution mass spectrometry (HRMS)

has been effectively employed in the characterization of Tanghinin.

Table 1: Mass Spectrometry Data for Tanghinin
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Ion Observed m/z Technique

[M+H]⁺ 591.3169 ± 2ppm UHPLC-HRMS

Molecular Formula C₃₂H₄₆O₁₀ -

Monoisotopic Mass 590.30909766 Da Calculated

Data sourced from Carlier et al. (2014) and PubChem CID 20055044.[1][2]

Experimental Protocol: Mass Spectrometry
A general procedure for the analysis of Tanghinin using Ultra-High-Performance Liquid

Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is outlined

below.

Sample Preparation: A methanolic extract of the plant material (e.g., seeds of Cerbera

manghas) is prepared. The extract is then filtered and diluted to an appropriate concentration

with methanol or a suitable solvent system.

Chromatography: Separation is achieved on a C18 reversed-phase column using a gradient

elution profile. A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and

acetonitrile with 0.1% formic acid (Solvent B). The gradient is programmed to ensure optimal

separation of the cardiac glycosides present in the extract.

Mass Spectrometry: The eluent from the HPLC is introduced into a high-resolution mass

spectrometer, such as a quadrupole time-of-flight (QTOF) or Orbitrap instrument, equipped

with an electrospray ionization (ESI) source operating in positive ion mode. Data is acquired

over a mass range of m/z 100-1000. The protonated molecule [M+H]⁺ is observed for

accurate mass measurement, allowing for the determination of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of publicly available experimental NMR data for Tanghinin, the following

tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the

known chemical structure of Tanghinin and established chemical shift values for analogous

cardiac glycosides and steroidal systems.
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Predicted ¹H NMR Data
Table 2: Predicted ¹H NMR Chemical Shifts for Tanghinin

Proton Assignment
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H-1' (Anomeric) ~ 4.5 - 5.0 d

H-3 (Aglycone) ~ 3.5 - 4.0 m

H-16 (Aglycone) ~ 2.0 - 2.5 m

H-17 (Aglycone) ~ 2.5 - 3.0 m

H-21 (Lactone) ~ 4.8 - 5.2 m

H-22 (Lactone) ~ 5.8 - 6.2 s

-OCH₃ (Sugar) ~ 3.4 - 3.6 s

-OCOCH₃ (Acetyl) ~ 2.0 - 2.2 s

CH₃ (Steroid) ~ 0.8 - 1.5 s

Other Steroidal Protons ~ 1.0 - 2.5 m

Other Sugar Protons ~ 3.0 - 4.5 m

Predicted ¹³C NMR Data
Table 3: Predicted ¹³C NMR Chemical Shifts for Tanghinin
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (Lactone) ~ 170 - 175

C=O (Acetyl) ~ 169 - 172

C-20 (Lactone) ~ 170 - 175

C-22 (Lactone) ~ 115 - 120

C-1' (Anomeric) ~ 95 - 105

C-3 (Aglycone) ~ 70 - 80

C-14 (Aglycone) ~ 80 - 90

-OCH₃ (Sugar) ~ 55 - 60

-OCOCH₃ (Acetyl) ~ 20 - 25

Steroidal Carbons ~ 10 - 60

Other Sugar Carbons ~ 60 - 80

Experimental Protocol: NMR Spectroscopy
The following is a general protocol for acquiring NMR spectra of a cardiac glycoside like

Tanghinin.

Sample Preparation: Approximately 5-10 mg of purified Tanghinin is dissolved in 0.5-0.7 mL

of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃), deuterated

methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is

typically added as an internal standard (δ 0.00).

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer

(e.g., 400 MHz or higher). Standard parameters include a 30-degree pulse width, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument. Due to

the lower natural abundance of ¹³C, a larger number of scans is required. A proton-

decoupled sequence is typically used to simplify the spectrum.
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2D NMR Spectroscopy: To aid in the complete assignment of proton and carbon signals,

various 2D NMR experiments are performed, including COSY (Correlation Spectroscopy) to

identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to

correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond

Correlation) to identify long-range proton-carbon couplings.

Infrared (IR) Spectroscopy
As with the NMR data, specific experimental IR data for Tanghinin is not readily available. The

following table outlines the expected characteristic absorption bands based on the functional

groups present in the Tanghinin molecule.

Table 4: Predicted IR Absorption Bands for Tanghinin

Wavenumber (cm⁻¹) Functional Group Description of Vibration

~ 3400 (broad) O-H Stretching

~ 2930, 2850 C-H (alkane) Stretching

~ 1740 (strong) C=O (ester, lactone) Stretching

~ 1640 C=C (lactone ring) Stretching

~ 1240 C-O (ester) Stretching

~ 1070 C-O (ether, alcohol) Stretching

Experimental Protocol: IR Spectroscopy
A standard procedure for obtaining an FT-IR spectrum of a solid sample like Tanghinin is as

follows:

Sample Preparation: A small amount of the purified solid Tanghinin (1-2 mg) is finely ground

with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin,

transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a

solution of the compound onto a salt plate (e.g., NaCl or KBr).
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Data Acquisition: The KBr pellet or salt plate is placed in the sample holder of an FT-IR

spectrometer. The spectrum is recorded over the mid-infrared range, typically from 4000 to

400 cm⁻¹. A background spectrum of the empty spectrometer or a pure KBr pellet is

recorded and automatically subtracted from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic

identification of a natural product such as Tanghinin.
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Caption: Workflow for the isolation and structural elucidation of Tanghinin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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